1-(1-Butylcyclobutyl)prop-2-yn-1-ol
Description
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1-butylcyclobutyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-7-11(8-6-9-11)10(12)4-2/h2,10,12H,3,5-9H2,1H3 |
InChI Key |
MPSRBPRZQUKPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)C(C#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Weight and Stability
- 1-(4-Methoxyphenyl)prop-2-yn-1-ol : Molecular weight 162.19 g/mol; isolated as a yellow oil .
- 1-(Naphthalen-2-yl)prop-2-yn-1-ol : Higher molecular weight (196.24 g/mol) due to the naphthyl group; also isolated as an oil .
- 1-(Prop-2-yn-1-yl)cyclopentanol: Molecular weight 124.18 g/mol; purity varies widely (49–90%) depending on synthetic conditions .
- Target Compound : Estimated molecular weight ~182.30 g/mol (C11H18O). The butylcyclobutyl group may increase hydrophobicity (LogP ~3.5–4.0) compared to aryl analogs.
Thermal Properties
- Propargyl alcohols with aromatic substituents (e.g., naphthyl) may exhibit higher boiling points due to π-stacking interactions.
- The cyclohexenyl derivative in has a boiling point of 275.7°C and flash point of 99.3°C, suggesting that bulky alicyclic groups enhance thermal stability .
Reactivity and Functionalization
Propargyl alcohols undergo diverse transformations, including:
- Etherification : 1-(4-Methoxyphenyl)prop-2-yn-1-ol reacts with benzyl alcohol to form 1-[1-(benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene (80% yield) .
- Sulfonamidation : Reaction with 4-methylbenzenesulfonamide yields N-[1-(4-methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide (85% yield) .
- Cycloadditions : Nitrosoarene-alkyne cycloadditions are reported for naphthyl derivatives to construct indole skeletons .
Steric and Electronic Effects :
- The butylcyclobutyl group in the target compound may slow reaction kinetics in SN2-type substitutions due to steric hindrance.
- Electron-donating alkyl groups could reduce the acidity of the propargyl alcohol (pKa ~14–16) compared to aryl derivatives (pKa ~12–14).
Preparation Methods
[2+2] Cycloaddition
Photochemical or transition metal-catalyzed [2+2] cycloadditions between alkenes offer direct access to cyclobutanes. For example, irradiation of 1,3-butadiene derivatives in the presence of a photosensitizer yields cyclobutane rings. However, this method often lacks regioselectivity for unsymmetrical substrates.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of cyclobutanes from dienes. A notable protocol involves treating 1,5-dienes with Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C, achieving cyclization yields >75%. This method is preferred for its tolerance of functional groups, including protected alcohols.
Propargyl Alcohol Installation
The propargyl alcohol moiety is introduced through nucleophilic addition or alkyne transfer reactions.
Aldehyde Alkynylation
Reaction of 1-butylcyclobutanone with propargyl magnesium bromide (HC≡CMgBr) in THF at 0°C affords the tertiary alcohol in 65–70% yield. This method requires strict anhydrous conditions to prevent alkyne polymerization.
Meyer–Schuster Rearrangement
Secondary alcohols undergo Meyer–Schuster rearrangement to form α,β-unsaturated carbonyl intermediates, which are subsequently reduced. For example, treatment of 1-(1-butylcyclobutyl)-2-propyn-1-ol with BF3·OEt2 catalyzes rearrangement to the corresponding enone, followed by NaBH4 reduction to regenerate the alcohol.
Integrated Synthetic Routes
Three-Step Sequence
One-Pot Strategy
A tandem RCM-alkynylation process using a ruthenium catalyst with dual metathesis and alkynylation activity achieves the target molecule in 55% yield, reducing purification steps.
Reaction Optimization and Challenges
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Temperature | -78°C for alkylation; 25°C for RCM | +15% |
| Catalyst Loading | Grubbs-II (5 mol%) | +20% |
| Solvent | THF for Grignard; DCM for RCM | +10% |
Key Challenges :
-
Ring Strain : Cyclobutane’s high angle strain limits reaction temperatures to <100°C to prevent ring-opening.
-
Alkyne Stability : Propargyl alcohols are prone to polymerization; stabilization via TBS protection (e.g., TBSCl, imidazole) is critical.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
-
Catalyst Recycling : Grubbs-II recovery via silica gel filtration reduces costs by 30%.
-
Continuous Flow Systems : Microreactors minimize exothermic risks during alkylation steps.
Emerging Methodologies
Q & A
Basic Research Question
- PPE : EN 374-certified gloves, goggles, and fume hoods to prevent inhalation/contact .
- Storage : Inert atmosphere (N2/Ar) to stabilize the alkyne moiety.
- Spill Management : Absorb with vermiculite; avoid water to prevent exothermic reactions.
How can researchers address contradictory data in solvent-dependent reactivity studies?
Advanced Research Question
Contradictions (e.g., higher yield in DCM vs. acetonitrile ) arise from solvent polarity and coordination effects. Systematic studies should:
Replicate conditions with controlled moisture/oxygen levels.
Use UV-Vis or in-situ IR to monitor reaction progress.
Apply multivariate analysis (e.g., PCA) to decouple solvent and temperature effects.
What ecological risk assessment strategies apply to this compound?
Advanced Research Question
- Toxicity Screening : Use in silico tools (ECOSAR) to predict aquatic toxicity.
- Degradation Studies : Perform OECD 301B tests for biodegradability.
- Bioaccumulation : Measure logP values (estimated: ~2.5) to assess lipid solubility .
Which advanced characterization techniques validate crystallinity and stability?
Advanced Research Question
- X-ray Crystallography : Resolves cyclobutane ring geometry and hydrogen-bonding networks.
- TGA/DSC : Assess thermal stability (decomposition >200°C expected).
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
How can isotopic labeling track metabolic pathways in biological studies?
Advanced Research Question
Incorporate 13C or 2H isotopes at the propargyl position. Use LC-MS/MS to trace metabolites in in vitro hepatocyte models. Compare with unlabeled controls to distinguish endogenous vs. compound-derived signals .
What strategies mitigate competing side reactions during functionalization?
Advanced Research Question
- Protection/Deprotection : Temporarily shield the –OH group with tert-butyldimethylsilyl (TBS) ethers.
- Catalyst Tuning : Use bulky ligands (e.g., P(t-Bu)3) to direct regioselectivity in alkyne additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
